(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid, also known as FPA, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4). DPP-4 is a key enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus (T2DM). FPA has shown promising results in preclinical studies and is being investigated as a potential treatment for T2DM.
Wirkmechanismus
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid works by inhibiting the activity of DPP-4, which is involved in the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been shown to have other biochemical and physiological effects. These include reducing oxidative stress and inflammation, improving lipid metabolism, and reducing body weight and fat accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid as a research tool is its high potency and selectivity for DPP-4, which allows for precise modulation of the enzyme's activity. However, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid's complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid. These include investigating its effects in combination with other antidiabetic agents, exploring its potential as a treatment for other metabolic disorders such as obesity and nonalcoholic fatty liver disease, and developing more efficient and scalable synthesis methods for (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid. Additionally, further studies are needed to fully elucidate the mechanisms underlying (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid's effects on glucose metabolism and other physiological processes.
Synthesemethoden
The synthesis of (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid involves several steps, including the formation of an intermediate compound and the use of various reagents and catalysts. The process typically begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylglycine methyl ester to form the intermediate compound, which is subsequently treated with formic acid to yield (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been extensively studied in preclinical models of T2DM and has shown promising results in reducing blood glucose levels and improving insulin sensitivity. In addition, (2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in T2DM.
Eigenschaften
IUPAC Name |
(2R)-2-[(2-fluoropyridine-4-carbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-11-8-10(6-7-16-11)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUNSMSVJSCNBL-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2-fluoropyridin-4-yl)formamido]-2-phenylacetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.